molecular formula C16H14FN5O2 B2945536 3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034227-91-1

3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2945536
CAS No.: 2034227-91-1
M. Wt: 327.319
InChI Key: CTOGMGYPWHAQMP-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic organic compound with a complex molecular structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The functional groups present in the molecule suggest its potential reactivity and interaction with biological targets, making it a candidate for various research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multi-step organic reactions. Here’s a general outline of a possible synthetic route:

  • Formation of the Triazole Ring: : A 1,2,3-triazole ring can be synthesized via a "click" reaction, where an azide reacts with an alkyne in the presence of a copper catalyst under mild conditions.

  • Attachment of the Pyridine Group: : The pyridin-4-yl group can be introduced to the triazole moiety through nucleophilic substitution reactions, possibly using a halogenated pyridine derivative.

  • Formation of the Benzamide Core: : The 3-fluoro-4-methoxybenzamide can be synthesized by amidation of the corresponding carboxylic acid with an amine.

  • Final Assembly: : The intermediate compounds are then coupled together under suitable conditions to form the final product, this compound.

Industrial Production Methods

The industrial production of this compound would involve scaling up the laboratory synthetic routes, ensuring that the process is cost-effective, efficient, and environmentally friendly. Common techniques such as continuous flow synthesis and automated reactors may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions may target the fluoro and triazole groups, potentially converting them to their corresponding amine or hydroxyl groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

  • Oxidation: : KMnO4, CrO3, or H2O2 in the presence of an acid or base.

  • Reduction: : H2/Pd-C, LiAlH4, or NaBH4 under appropriate conditions.

  • Substitution: : Halogenating agents like NBS (N-Bromosuccinimide), alkylating agents, and various nucleophiles and electrophiles.

Major Products Formed

The products depend on the type of reaction:

  • Oxidation: : Aldehyde and carboxylic acid derivatives.

  • Reduction: : Amine and hydroxyl derivatives.

  • Substitution: : Various functionalized aromatic compounds.

Scientific Research Applications

3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has diverse applications:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules, as a reagent in organic reactions, and in catalysis studies.

  • Biology: : Studied for its potential bioactivity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: : Utilized in the development of new materials, coatings, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide exerts its effects can vary depending on its application:

  • Molecular Targets: : It may interact with specific enzymes, receptors, or other biomolecules, modulating their activity.

  • Pathways Involved: : The compound could be involved in signaling pathways, metabolic pathways, or gene expression regulation, depending on its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

  • 3-Fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-5-yl)methyl)benzamide

  • 4-Fluoro-3-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Uniqueness

3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to its specific molecular configuration, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness can be attributed to the position of the fluoro and methoxy groups on the benzamide ring and the specific triazole and pyridine substitutions, which may influence its interaction with molecular targets and its overall chemical properties.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-24-15-3-2-11(8-14(15)17)16(23)19-9-12-10-22(21-20-12)13-4-6-18-7-5-13/h2-8,10H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOGMGYPWHAQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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